molecular formula C20H21N3O3 B12232279 2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12232279
M. Wt: 351.4 g/mol
InChI Key: BOASWQVVYKVXDU-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrole ring fused with a pyrrolidine ring, which is further substituted with a benzyl group and a dihydropyridinylmethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed by the reduction of a pyrrole derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: The benzyl and dihydropyridinylmethyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and dihydropyridinylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or dihydropyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides or dihydropyridinylmethyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • 2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Uniqueness

The uniqueness of 2-Benzyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

5-benzyl-2-[(1-methyl-2-oxopyridin-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C20H21N3O3/c1-21-8-7-15(9-18(21)24)10-22-12-16-17(13-22)20(26)23(19(16)25)11-14-5-3-2-4-6-14/h2-9,16-17H,10-13H2,1H3

InChI Key

BOASWQVVYKVXDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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